2-Butylsulfinylphenol
Description
2-Butylsulfinylphenol (hypothetical structure: C₁₀H₁₄O₂S) is an organosulfur compound featuring a phenol core substituted with a butylsulfinyl group (–SO–C₄H₉) at the 2-position. The sulfinyl moiety (–SO–) introduces polarity and chirality, influencing its physicochemical properties and reactivity. Its structural analogs, however, are studied for applications in pharmaceuticals, agrochemicals, and materials science due to their redox activity and biological interactions .
Properties
CAS No. |
29634-43-3 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-butylsulfinylphenol |
InChI |
InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
CUSDNDXVBDKEDY-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)C1=CC=CC=C1O |
Canonical SMILES |
CCCCS(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compounds listed in share key structural motifs with 2-Butylsulfinylphenol, such as sulfinyl groups, aromatic cores, or sulfur-containing substituents. Below is a systematic comparison:
Sulfinyl Derivatives with Aromatic Substituents
- 2-(Benzhydrylsulfinyl)acetic acid (CAS 27144-18-9, similarity: 0.83): Structure: Features a benzhydryl (diphenylmethyl) group attached to a sulfinyl-acetic acid backbone. Key Differences: The acetic acid group increases hydrophilicity compared to this compound’s phenol group. Applications: Used in chiral resolution and as intermediates in anti-inflammatory agents .
A489017 (CAS 68524-30-1, similarity: 0.79):
- Structure : Likely a sulfinyl-acid derivative (exact structure unspecified in evidence).
- Key Differences : Substitution pattern and backbone rigidity may differ, affecting solubility and biological target specificity.
Thio vs. Sulfinyl Functional Groups
- 2-[(Diphenylmethyl)thio]acetamide (CAS 19163-24-7, similarity: 0.75): Structure: Thioether (–S–) instead of sulfinyl (–SO–) group. This compound is less acidic and more lipophilic than sulfinyl analogs, favoring membrane permeability in drug design .
Core Structure Variations
- 5-Phenylthiophene-2-carboxylic acid (CAS 3695-77-0, similarity: 0.61): Structure: Thiophene ring fused with a phenyl and carboxylic acid group. Key Differences: The thiophene core introduces π-conjugation, enhancing UV absorption and electrochemical activity. The carboxylic acid group offers stronger acidity (pKa ~2–3) compared to phenol (pKa ~10) .
Comparative Data Table
| Property | This compound (Hypothetical) | 2-(Benzhydrylsulfinyl)acetic acid | 2-[(Diphenylmethyl)thio]acetamide | 5-Phenylthiophene-2-carboxylic acid |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂S | C₁₅H₁₄O₃S | C₁₅H₁₅NS | C₁₁H₈O₂S |
| Molecular Weight (g/mol) | 214.28 | 290.33 | 257.35 | 220.24 |
| Polarity | Moderate (sulfinyl + phenol) | High (sulfinyl + carboxylic acid) | Low (thioether + amide) | High (carboxylic acid) |
| Acidity (pKa) | ~10 (phenol) | ~2–3 (carboxylic acid) | ~15–17 (amide) | ~2–3 (carboxylic acid) |
| Applications | Antioxidants, chiral catalysts | Pharmaceuticals | Enzyme inhibitors | Organic electronics |
Research Findings and Trends
- Reactivity: Sulfinyl groups (–SO–) in this compound and its analogs undergo nucleophilic substitution or redox reactions more readily than thioethers (–S–), making them versatile intermediates .
- Biological Activity: The benzhydryl group in 2-(Benzhydrylsulfinyl)acetic acid enhances binding to hydrophobic enzyme pockets, whereas the phenol group in this compound may favor interactions with polar residues.
- Thermal Stability : Bulky substituents (e.g., benzhydryl) improve thermal stability but may reduce solubility in aqueous media.
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